molecular formula C25H23N3O3S2 B2686930 (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-78-0

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Katalognummer: B2686930
CAS-Nummer: 850910-78-0
Molekulargewicht: 477.6
InChI-Schlüssel: CWHJZOYEXHNKTK-OCEACIFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H23N3O3S2 and its molecular weight is 477.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of this compound is C25H23N3O3S2C_{25}H_{23}N_{3}O_{3}S_{2}, with a molecular weight of 477.6 g/mol. It features a sulfonyl group linked to a dihydroisoquinoline moiety and a benzo[d]thiazole unit, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC25H23N3O3S2
Molecular Weight477.6 g/mol
StructureStructure
CAS Number850910-78-0

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide and benzamide groups enhance binding affinity, while the dihydroisoquinoline and benzo[d]thiazole components may modulate biological activity through various pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Protein Interactions : The unique structure may facilitate interactions with proteins, altering their functions.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Compounds derived from dihydroisoquinoline have shown promise in inhibiting cancer cell proliferation by targeting specific cancer-related pathways.
  • Antiviral Properties : Some studies suggest that related compounds can inhibit viral replication, particularly in the context of coronaviruses.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of dihydroisoquinoline exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation and modulation of the PI3K/Akt pathway .
  • Antiviral Screening : In a high-throughput screening of FDA-approved compounds for antiviral activity against MERS-CoV, related compounds showed effective inhibition at low micromolar concentrations . This suggests potential for further exploration in developing therapeutics for viral infections.
  • Enzyme Inhibition Studies : Research on similar sulfonamide-containing compounds identified them as potent inhibitors of aldo-keto reductase AKR1C3, a target in breast and prostate cancer therapies . The structural characteristics were critical for achieving selectivity and potency.

Eigenschaften

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-2-28-22-9-5-6-10-23(22)32-25(28)26-24(29)19-11-13-21(14-12-19)33(30,31)27-16-15-18-7-3-4-8-20(18)17-27/h3-14H,2,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHJZOYEXHNKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.